(6R-trans)-3-(Acetoxymethyl)-7-((4-chloro-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R-trans)-3-(Acetoxymethyl)-7-((4-chloro-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its bicyclic structure, which includes a thia-azabicyclo octene ring system, and functional groups such as acetoxymethyl and chloro-dioxobutyl. These structural elements contribute to its reactivity and potential utility in chemical, biological, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R-trans)-3-(Acetoxymethyl)-7-((4-chloro-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic ring system: This is achieved through a cyclization reaction involving a thia-azabicyclo precursor.
Introduction of the acetoxymethyl group: This step involves the acetylation of a hydroxymethyl group using acetic anhydride in the presence of a catalyst.
Attachment of the chloro-dioxobutyl group: This is accomplished through a nucleophilic substitution reaction, where a suitable chloro-dioxobutyl precursor reacts with the amino group on the bicyclic ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions are carried out under controlled temperatures and pressures to maximize efficiency.
Purification techniques: Utilizing methods such as crystallization, distillation, and chromatography to isolate the desired product from impurities.
Chemical Reactions Analysis
Types of Reactions
(6R-trans)-3-(Acetoxymethyl)-7-((4-chloro-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, alcohols.
Major Products
Sulfoxides and sulfones: Formed through oxidation.
Alcohols and amines: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
(6R-trans)-3-(Acetoxymethyl)-7-((4-chloro-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6R-trans)-3-(Acetoxymethyl)-7-((4-chloro-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Inhibiting their activity by forming a stable complex.
Interact with receptors: Modulating their signaling pathways.
Disrupt cellular processes: Interfering with DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Penicillins: Share a similar bicyclic structure but differ in their functional groups and biological activity.
Cephalosporins: Another class of β-lactam antibiotics with a similar core structure but distinct chemical properties
Properties
CAS No. |
58684-54-1 |
---|---|
Molecular Formula |
C14H15ClN2O7S |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[(4-chloro-3-oxobutanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15ClN2O7S/c1-6(18)24-4-7-5-25-13-10(16-9(20)2-8(19)3-15)12(21)17(13)11(7)14(22)23/h10,13H,2-5H2,1H3,(H,16,20)(H,22,23) |
InChI Key |
IKRWLWZYTNQCOD-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC(=O)CCl)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC(=O)CCl)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.